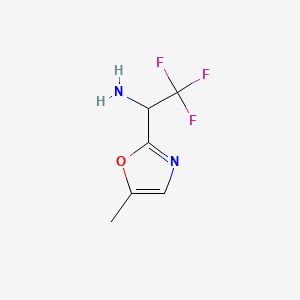![molecular formula C6H9BF3K B13548804 Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a chemical compound with the molecular formula C7H11BF3K. It is known for its unique spirocyclic structure, which consists of a spiro[2.3]hexane ring system bonded to a borate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(spiro[2.3]hexan-5-yl)borate typically involves the reaction of spiro[2.3]hexane with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the borate complex. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(spiro[2.3]hexan-5-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of borate esters or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced borate complexes.
Substitution: The borate group can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new borate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Borate esters, oxidized borate complexes.
Reduction: Reduced borate complexes.
Substitution: Borate derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of spirocyclic compounds and borate esters.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of potassium trifluoro(spiro[2.3]hexan-5-yl)borate involves its interaction with molecular targets through its borate group. The borate group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the borate group can capture thermal neutrons, resulting in the release of high-energy particles that selectively destroy cancer cells .
Similar Compounds:
Potassium trifluoro(spiro[2.3]hexan-2-yl)borate: Similar spirocyclic structure but with a different position of the borate group.
Potassium trifluoro(spiro[2.3]hexan-1-yl)borate: Another spirocyclic borate compound with a different borate position.
Uniqueness: Potassium trifluoro(spiro[23]hexan-5-yl)borate is unique due to its specific spirocyclic structure and the position of the borate groupIts ability to undergo various chemical reactions and its potential use in BNCT highlight its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H9BF3K |
|---|---|
Poids moléculaire |
188.04 g/mol |
Nom IUPAC |
potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
HCVPJXZDQFVFTQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC2(C1)CC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






